Mechanism of Action: (Rac)-Indoximod Acts as a Tryptophan Mimetic and mTORC1 Activator, Not a Direct IDO1 Enzyme Inhibitor
In contrast to direct IDO1 enzymatic inhibitors like Epacadostat (>100-fold selective for IDO1 over TDO) and Navoximod (~20-fold selective), (Rac)-Indoximod does not directly inhibit the IDO1 enzyme. Instead, it functions as a high-potency tryptophan mimetic that reverses mTORC1 inhibition and autophagy induced by tryptophan depletion [1]. This mechanism bypasses the need for direct enzymatic inhibition and theoretically confers resistance to tumor bypass pathways that have led to the failure of direct inhibitors like Epacadostat [2].
| Evidence Dimension | Mechanism of Action |
|---|---|
| Target Compound Data | Tryptophan mimetic; activates mTORC1; does not directly inhibit IDO1 |
| Comparator Or Baseline | Epacadostat (competitive IDO1 inhibitor, >100-fold selective vs. TDO); Navoximod (non-competitive IDO1 inhibitor, ~20-fold selective vs. TDO) |
| Quantified Difference | N/A (Qualitative mechanistic difference) |
| Conditions | Review of IDO1 inhibitor classes based on published literature |
Why This Matters
This mechanistic differentiation is critical for researchers seeking to study or therapeutically target the IDO pathway without inducing the resistance mechanisms that limit direct enzyme inhibitors.
- [1] PMC, 2018. Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive ‘cold’ tumors ‘hot’. Figure 5. doi:10.18632/oncotarget.25017 View Source
- [2] MedPath, 2025. Indoximod (DB12827): A Comprehensive Monograph on a First-in-Class IDO Pathway Modulator. View Source
